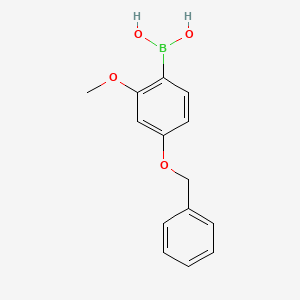

4-Benzyloxy-2-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyloxy-2-methoxyphenylboronic acid is an organic compound with the molecular formula C14H15BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with benzyloxy and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-2-methoxyphenylboronic acid typically involves the reaction of 4-benzyloxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and acidified to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzyloxy-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This reaction is highly valued for its mild conditions and functional group tolerance.

Common Reagents and Conditions:

Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

4-Benzyloxy-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The primary mechanism of action for 4-benzyloxy-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst . The boronic acid group interacts with the palladium center, facilitating the transfer of the organic moiety .

Comparación Con Compuestos Similares

- 4-Methoxyphenylboronic acid

- 2-Methoxyphenylboronic acid

- 4-Methoxy-2-methylphenylboronic acid

Comparison: 4-Benzyloxy-2-methoxyphenylboronic acid is unique due to its benzyloxy substituent, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 4-methoxyphenylboronic acid, the benzyloxy group provides additional steric and electronic effects, potentially enhancing the compound’s performance in specific synthetic applications .

Actividad Biológica

4-Benzyloxy-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse applications in chemistry and biology. This compound is primarily known for its role as a reagent in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. Beyond its synthetic utility, it exhibits various biological activities that warrant detailed exploration.

This compound is characterized by the following chemical structure:

- Molecular Formula : C14H15B O3

- Molecular Weight : 244.08 g/mol

- Solubility : Moderately soluble in organic solvents; stability in aqueous solutions is limited.

The biological activity of this compound can be attributed to its interactions with various biomolecules, particularly through:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with diols, making them effective enzyme inhibitors. This compound has shown potential in inhibiting proteases and glycosidases, which are crucial in metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways and gene expression, impacting cellular metabolism and potentially leading to altered metabolite levels.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acid derivatives, including this compound. For instance, a related phenyl boronic acid derivative demonstrated significant antibacterial properties against Escherichia coli at concentrations as low as 6.50 mg/mL .

Anticancer Properties

Research indicates that boronic acids may possess anticancer activity. A study involving a structurally similar compound derived from quercetin showed high cytotoxicity against cancer cell lines (IC50 = 18.76 ± 0.62 µg/mL for MCF-7 cells) while exhibiting minimal toxicity towards healthy cells . This suggests that this compound could have similar therapeutic potential.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example:

- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate inhibition)

- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high inhibition)

- Antiurease Activity : IC50 = 1.10 ± 0.06 µg/mL (strong inhibition)

- Antithyrosinase Activity : IC50 = 11.52 ± 0.46 µg/mL (notable inhibition) .

Applications in Research and Medicine

This compound finds applications across various fields:

- Organic Synthesis : As a reagent in Suzuki-Miyaura reactions, it facilitates the synthesis of complex organic compounds essential for drug development.

- Drug Development : Its potential as a therapeutic agent is being explored, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

- Biochemical Probes : The compound's ability to interact with biomolecules makes it useful in developing sensors and probes for detecting specific biological targets.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(2-methoxy-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRDUFMMMZJZQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514403 |

Source

|

| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-28-2 |

Source

|

| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.